molecular formula C3H9O5P B1589935 (1,2-Dihydroxypropyl)phosphonic acid CAS No. 84954-80-3

(1,2-Dihydroxypropyl)phosphonic acid

Cat. No.: B1589935
CAS No.: 84954-80-3
M. Wt: 156.07 g/mol
InChI Key: MXMXXUIOCREOTJ-UHFFFAOYSA-N
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Description

(1,2-Dihydroxypropyl)phosphonic acid is a member of the class of phosphonic acids, characterized by the presence of a phosphonic acid group attached to a propyl chain substituted with hydroxy groups at positions 1 and 2. Its molecular formula is C3H9O5P, and it has a molecular weight of 156.074 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dihydroxypropyl)phosphonic acid typically involves the enantioselective preparation of its derivatives. One common method includes the preparation of cis-1-propenyl-phosphonic acid followed by epoxidation, which can be achieved through the intermediate formation of a halohydrin . The enantiomeric mixture obtained is then resolved to isolate the desired enantiomer.

Industrial Production Methods: Industrial production of this compound often involves multi-step chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product. The use of optically active bases for enantiomer separation is a crucial step in the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: (1,2-Dihydroxypropyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(1,2-Dihydroxypropyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2-Dihydroxypropyl)phosphonic acid involves its interaction with molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and preventing their precipitation. This property is particularly useful in industrial applications, such as scale inhibition in oilfields . Additionally, its hydroxy groups allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing biochemical pathways .

Comparison with Similar Compounds

    Fosfomycin: A related compound used as an antibiotic, which also contains a phosphonic acid group.

    Hydroxyphosphonoacetic acid: Another phosphonic acid derivative used as a scale inhibitor.

Uniqueness: (1,2-Dihydroxypropyl)phosphonic acid is unique due to its specific substitution pattern and the presence of two hydroxy groups, which confer distinct chemical properties and reactivity. Its ability to act as a chelating agent and its compatibility with calcium ions make it particularly valuable in industrial applications .

Properties

IUPAC Name

1,2-dihydroxypropylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O5P/c1-2(4)3(5)9(6,7)8/h2-5H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMXXUIOCREOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(O)P(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84954-80-3
Record name (1,2-Dihydroxypropyl)phosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,2-DIHYDROXYPROPYL)PHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/499FU4F7RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (1,2-Dihydroxypropyl)phosphonic acid inhibit scale formation, and what are the advantages of using this compound compared to traditional scale inhibitors?

A1: this compound (SI-3), along with fosfomycin disodium salt (SI-1) and fosfomycin trometamol (SI-2), function as scale inhibitors by disrupting the formation and growth of mineral scales like calcite and gypsum. [] These scales commonly cause significant problems in oilfield settings by clogging pipes and reducing production efficiency.

Q2: How does the calcium compatibility of this compound compare to traditional scale inhibitors?

A2: The research indicates that this compound (SI-3), along with SI-1 and SI-2, demonstrates excellent compatibility with calcium ions, even at concentrations up to 1000 ppm over a 24-hour period at 80 °C. [] This is a significant advantage over the commercial scale inhibitor hydroxyphosphonoacetic acid (HPAA), which exhibited lower calcium compatibility. High calcium compatibility is crucial for scale inhibitors to function effectively in oilfield environments, which often have high calcium ion concentrations. This property ensures that the inhibitors remain soluble and effective in preventing scale formation without forming undesirable precipitates.

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